
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with dichloro and carboxamide groups, as well as an ethoxyethoxy side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a pyridine derivative, followed by the introduction of the ethoxyethoxy side chain through etherification reactions. The final step usually involves the formation of the carboxamide group through amidation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and etherification processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
科学的研究の応用
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide: shares similarities with other pyridine derivatives, such as:
Uniqueness
What sets 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and carboxamide groups, along with the ethoxyethoxy side chain, makes it a versatile compound with diverse applications.
特性
分子式 |
C10H16ClN3 |
|---|---|
分子量 |
213.71 g/mol |
IUPAC名 |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9;/h3-4H,1-2,5-7,11H2,(H,12,13);1H |
InChIキー |
YONTUAXARDECQM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(NC1)N=C(C=C2)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


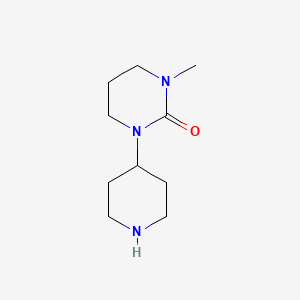

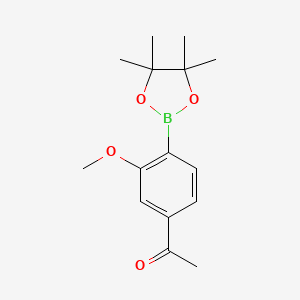
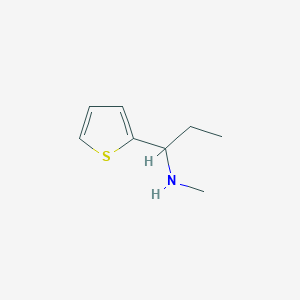

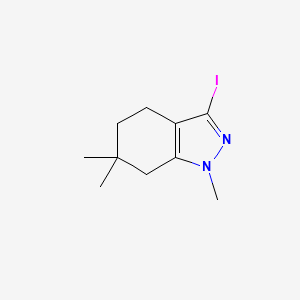
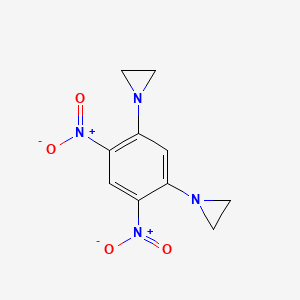


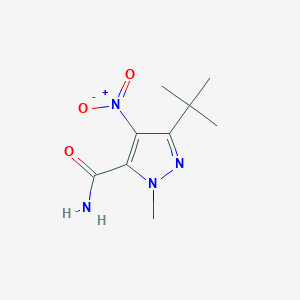
![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)
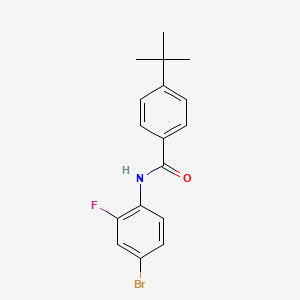

![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)
